
rel-(R,S)-Formoterol
説明
rel-(R,S)-Formoterol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes hydroxy, methoxy, and formamide functional groups, making it a versatile candidate for numerous chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(R,S)-Formoterol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 2-amino-5-hydroxybenzyl alcohol under controlled conditions to form the amide intermediate.
Hydroxylation: The final step involves the hydroxylation of the amide intermediate using a suitable oxidizing agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
rel-(R,S)-Formoterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Pharmacological Properties
rel-(R,S)-Formoterol is characterized by its rapid onset of action (within 2-3 minutes) and prolonged duration (up to 12 hours) of bronchodilation. Its efficacy is attributed to its action on beta-2 adrenergic receptors located in bronchial smooth muscle, leading to relaxation and dilation of airways. The compound's unique pharmacokinetic profile allows it to function effectively both as a rescue inhaler and a long-term treatment option for patients with obstructive airway diseases.
Therapeutic Applications
- Asthma Management : this compound is commonly prescribed for patients experiencing acute asthma attacks. Its quick action helps alleviate symptoms rapidly, making it suitable for emergency use.
- Chronic Obstructive Pulmonary Disease (COPD) : The compound is also indicated for the maintenance treatment of COPD, providing long-term control of symptoms and improving quality of life for patients.
- Combination Therapies : Recent studies have explored the use of this compound in combination with other medications, such as corticosteroids, to enhance therapeutic outcomes in asthma and COPD management .
Case Study 1: Efficacy Comparison with Other Bronchodilators
A study comparing the effectiveness of this compound with the (R,R) enantiomer demonstrated that the racemic mixture provided significant bronchodilation but was less effective than the (R,R) form alone. The presence of the (S,S) enantiomer was speculated to impair airway relaxation in pre-contracted trachea in animal models .
Case Study 2: Nanoparticle Drug Delivery
Recent research investigated the use of polymer-based nanoparticles loaded with this compound as a drug delivery system. The study found that this method improved the bioavailability and therapeutic efficacy of Formoterol, suggesting a promising avenue for enhancing treatment protocols for respiratory conditions .
Data Table: Comparative Efficacy
作用機序
The mechanism of action of rel-(R,S)-Formoterol involves its interaction with specific molecular targets. The hydroxyl and formamide groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems.
類似化合物との比較
Similar Compounds
N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-ethoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methylphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
rel-(R,S)-Formoterol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and formamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
生物活性
rel-(R,S)-Formoterol , a long-acting beta-2 adrenergic agonist (LABA), is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). It exists as a racemic mixture of two enantiomers: the active (R,R)-formoterol and the less active (S,S)-formoterol. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and clinical implications based on diverse research findings.
Formoterol primarily exerts its effects by binding to beta-2 adrenergic receptors located in bronchial smooth muscle. This interaction stimulates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP), which promotes relaxation of airway smooth muscle and bronchodilation. The selectivity of formoterol for beta-2 receptors is approximately 200-fold greater than for beta-1 receptors, making it particularly effective for respiratory conditions .
Comparative Biological Activity of Isomers
Research indicates significant differences in the biological activity between the enantiomers:
Isomer | Affinity (nM) | Activity | Toxicity (mg/kg) |
---|---|---|---|
(R,R) | 2.9 | High potency in bronchial dilation | 100 |
(S,S) | 3100 | Ineffective as a bronchodilator | 50 |
- The (R,R)-isomer demonstrates a substantially higher affinity for beta-2 receptors compared to the (S,S)-isomer, which has been shown to exhibit antagonistic properties that may reduce the efficacy of the racemic mixture .
In Vitro Studies
In vitro studies using isolated airway segments from rats have demonstrated that (R,R)-formoterol induces significantly greater relaxation of precontracted airway smooth muscle compared to the racemic mixture or the (S,S)-isomer. For instance, at a concentration of 0.01 μM, (R,R)-formoterol achieved a mean relaxation percentage of 39.0%, whereas the (R,R/S,S) mixture only reached 15.6% . These findings suggest that the presence of the (S,S) enantiomer may impair therapeutic efficacy.
Clinical Implications
Clinical trials have assessed the safety and efficacy of formoterol in asthma management. A comprehensive analysis indicated no increased risk of asthma-related deaths among patients treated with formoterol compared to those receiving non-LABA therapies. Data from multiple studies involving over 94,000 patients revealed an exposure-related safety profile consistent with established LABA use .
Case Studies
- Asthma Management : A study involving asthmatic patients showed that those using low-dose inhaled corticosteroids combined with formoterol experienced better control over their symptoms compared to those using short-acting beta-agonists alone.
- COPD Treatment : In patients with COPD, formoterol significantly improved lung function and reduced exacerbation rates when used as part of a maintenance regimen .
Q & A
Basic Research Questions
Q. What are the pharmacological differences between (R,R)- and (S,S)-enantiomers of formoterol in preclinical models?
- (R,R)-formoterol is a potent β2-adrenoceptor agonist with bronchodilatory effects, while (S,S)-formoterol exhibits minimal β2-agonist activity (1,000-fold lower potency) and may exert proinflammatory effects in mast cells (e.g., enhancing IL-4 and histamine release). Preclinical studies in mouse lung slices demonstrate that (R,R)-formoterol reduces airway smooth muscle Ca²⁺ oscillations and sensitivity, whereas (S,S)-formoterol only marginally decreases Ca²⁺ sensitivity .
Q. How do enantiopure formulations (e.g., arformoterol) compare to racemic formoterol in pharmacokinetic studies?
- Arformoterol ((R,R)-enantiomer) shows linear systemic exposure (AUC₀–12h) in COPD patients, with plasma concentrations peaking at ~30 minutes post-inhalation. Racemic formoterol (containing both enantiomers) has similar bronchodilatory potency but differs in metabolism: (R,R)-formoterol undergoes extensive glucuronidation (30–60% of total), while (S,S)-formoterol is predominantly excreted unchanged. Enantioselective assays are critical for distinguishing therapeutic vs. adverse effects .
Q. What experimental models are used to assess formoterol’s bronchodilatory efficacy and safety?
- In vitro: Mouse lung slices with methacholine-induced airway contraction and Ca²⁺ imaging to measure smooth muscle relaxation .
- In vivo: Randomized controlled trials (RCTs) comparing formoterol to placebo or short-acting β2-agonists (e.g., salbutamol), focusing on serious adverse events (SAEs) and exacerbation rates .
Advanced Research Questions
Q. How do contradictory findings on (S,S)-formoterol’s proinflammatory effects inform experimental design?
- While (S,S)-formoterol lacks β2-agonist activity, it enhances IL-4 and prostaglandin D₂ (PGD₂) in murine mast cells, worsening airway inflammation in asthma models. However, human studies show no direct proinflammatory effects in T cells. Researchers must differentiate in vitro mast cell assays (e.g., histamine release) from in vivo models (e.g., OVA-challenged mice) to contextualize enantiomer-specific outcomes .
Q. What methodological considerations address interindividual variability in formoterol glucuronidation?
- Human liver microsomes exhibit stereoselective glucuronidation: (S,S)-formoterol is conjugated 2× faster than (R,R)-formoterol, with high interindividual variability (Vmax/Km ratios ranging 0.57–6.90). Doping control studies recommend hydrolyzing urine samples to quantify total (free + conjugated) enantiomers, as unconjugated (S,S)-formoterol predominates in urine, potentially masking (R,R)-enantiomer abuse .
Q. Why do some clinical trials report increased SAEs with formoterol despite concurrent inhaled corticosteroid (ICS) use?
- Meta-analyses of 22 RCTs show a 57% increased risk of non-fatal SAEs with regular formoterol vs. placebo (OR 1.57; 95% CI 1.06–2.31), even in ICS-treated patients. This suggests β2-agonist-induced receptor desensitization or off-target effects (e.g., cardiac arrhythmias) independent of anti-inflammatory therapy. Advanced stratification by age and dose is critical for risk mitigation .
Q. How does enantiomer-specific toxicity influence preclinical safety assessments?
- (S,S)-formoterol has a lower median lethal dose (50 mg/kg IV) in animals compared to (R,R)-formoterol (100 mg/kg), unrelated to β2-receptor binding. Toxicity studies should prioritize enantiopure formulations and assess enantiomer-specific off-target effects (e.g., proarrhythmic potential via hERG channel assays) .
Q. What statistical methods resolve discrepancies in dose-response relationships between formoterol and salmeterol?
- Crossover trials with methacholine challenge show formoterol’s dose-dependent protection (4.6 doubling doses at 120 µg) vs. salmeterol’s partial agonist profile (2.8 doubling doses at 250 µg). Mixed-effects models adjusting for β2-adrenoceptor tolerance (via pre-treatment with salbutamol) clarify efficacy differences .
Q. How do chiral switching and doping thresholds complicate anti-doping research?
- Enantiopure (R,R)-formoterol doubles therapeutic benefit without exceeding the 40 ng/mL urine threshold. Enantioselective UPLC-MS/MS assays are essential to detect illicit use, as (R,R)-formoterol glucuronidation varies widely (30–60% of total) and may evade conventional racemic assays .
Q. What biomarkers differentiate bronchodilation efficacy from adverse cardiac effects in formoterol studies?
特性
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-DJJJIMSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67346-51-4, 532414-36-1 | |
Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。